Specific Scientific Field: Physical Chemistry
Summary of the Application: 3’-Aminoacetophenone is used in the study of molecular structure and dynamics through rotational spectroscopy .
Methods of Application or Experimental Procedures: The rotational spectra of 3’-Aminoacetophenone and its isotopologues were investigated in the microwave (2–8 GHz) and millimetre (59.6–74.4 GHz) frequency regions using chirped pulse Fourier transform and free-jet absorption techniques .
Results or Outcomes: The study found that the Z form in 3’-aminoacetophenone is favoured with respect to E and the measured energy difference upper limit is about 5.5 (1) kJ mol −1 . Barriers to methyl internal rotation are V3 = 7.04 (2) and 6.530 (6) kJ mol −1 for 3’ (Z)- and 4’-aminoacetophenone, respectively .
Specific Scientific Field: Organic Synthesis
Summary of the Application: 3’-Aminoacetophenone acts as a bifunctional coupling reagent during the synthesis of pyrimidines . It was also used as a starting reagent during the synthesis of curcumin mimics with a substituted sulfonyl group .
Specific Scientific Field: Asymmetric Synthesis
Summary of the Application: 3’-Aminoacetophenone was used as a reagent during the asymmetric total synthesis of pactamycin . Pactamycin is a complex natural product with potent antiproliferative properties across multiple phylogenetic domains .
Summary of the Application: 3’-Aminoacetophenone was used as a starting reagent during the synthesis of curcumin mimics with a substituted sulfonyl group .
3'-Aminoacetophenone, also known as 1-(3-aminophenyl)ethanone, is an aromatic compound with the molecular formula and a molecular weight of approximately 135.16 g/mol. It features an amino group attached to the benzene ring of acetophenone, making it a derivative of both acetophenone and aniline. This compound is characterized by its pale yellow crystalline appearance and is soluble in organic solvents such as ethanol and ether but less soluble in water .
These reactions highlight the compound's versatility in organic synthesis.
3'-Aminoacetophenone exhibits significant biological activity, particularly as an inhibitor of the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis. The compound can either inhibit or activate tyrosinase depending on its concentration. Its interaction with this enzyme leads to the formation of a colorless adduct with o-dopaquinone, which can subsequently undergo oxidation to yield colored compounds . This property makes it of interest in cosmetic formulations aimed at skin lightening and pigmentation control.
Several methods exist for synthesizing 3'-Aminoacetophenone:
3'-Aminoacetophenone has several applications across various fields:
Studies on the interactions of 3'-Aminoacetophenone reveal its potential effects on biochemical pathways, particularly in melanin production. Its ability to modulate tyrosinase activity suggests that it could influence pigmentation processes and may have implications for treating hyperpigmentation disorders. Furthermore, environmental factors such as pH and temperature significantly affect its reactivity and stability, indicating that these conditions should be carefully controlled during applications .
Several compounds share structural similarities with 3'-Aminoacetophenone. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4-Aminoacetophenone | Has an amino group at the para position | |
Acetaminophen | Known as paracetamol; widely used analgesic | |
2-Aminoacetophenone | Amino group at the ortho position | |
3-Nitroacetophenone | Contains a nitro group instead of an amino group | |
4-Aminobenzaldehyde | An aldehyde derivative with significant reactivity |
The unique positioning of the amino group in 3'-Aminoacetophenone (meta position) differentiates it from these related compounds, influencing its reactivity and biological activity significantly compared to those with para or ortho substitutions.
Irritant